

Decoding the Certificate of Analysis: A Technical Guide to Mycophenolic Acid Glucuronide-d3

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Compound of Interest

Compound Name: *Mycophenolic acid glucuronide-d3*

Cat. No.: *B15555140*

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For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a reference standard. This guide provides an in-depth explanation of a typical CoA for **Mycophenolic acid glucuronide-d3**, a key internal standard used in therapeutic drug monitoring. By understanding the data and the analytical techniques employed, users can ensure the accuracy and reliability of their experimental results.

Product Identification and General Information

A Certificate of Analysis begins by unequivocally identifying the compound. This section includes essential information that links the physical substance to its documented quality control testing.

Table 1: General Information for **Mycophenolic Acid Glucuronide-d3**

Parameter	Example Data	Description
Product Name	Mycophenolic Acid-d3-β-D-glucuronide	The common chemical name for the analyte.
Catalogue Number	M-204-1ML	A unique identifier assigned by the supplier for product tracking and ordering.
Lot/Batch Number	FN012345	A specific code identifying the manufacturing batch that underwent the quality control tests detailed in the CoA.
Chemical Formula	C ₂₃ H ₂₅ D ₃ O ₁₂	The elemental composition of the molecule, indicating the presence of three deuterium atoms. [1] [2]
Molecular Weight	499.48 g/mol	The mass of one mole of the substance, calculated based on the chemical formula. [1] [2]
CAS Number	Not Available	The unique registry number assigned by the Chemical Abstracts Service. The deuterated version may not have a specific CAS number, but the unlabeled form's CAS is 31528-44-6. [2] [3]
Storage Conditions	-20°C	The recommended temperature for storing the material to ensure its long-term stability. [3]
Form	Solution	Describes the physical state of the product, such as a solid or a solution in a specific solvent.

Concentration

100 µg/mL in Acetonitrile

For solutions, this specifies the amount of analyte per unit volume of solvent.^[1]

Analytical Data and Specifications

This core section of the CoA provides the quantitative results from various analytical tests performed on the specific lot of material. These results are compared against established specifications to confirm the product's quality.

Table 2: Quantitative Analytical Results

Analytical Test	Specification	Result
Purity by HPLC	Report Result	95.83% (at 215 nm) ^[3]
Mass Spectrometry	Conforms to Structure	Conforms
NMR Spectroscopy	Conforms to Structure	Conforms
Elemental Analysis	Conforms	%C: 55.18, %H: 5.66 ^[3]
Isotopic Purity	≥99% atom D	≥99%

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in a Certificate of Analysis for **Mycophenolic acid glucuronide-d3**. These protocols are based on established analytical methods in the scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

- Column: A reversed-phase column, such as a Zorbax Eclipse-XDB-C8 or a Phenomenex Kinetex C18 (e.g., 30 mm × 4.6 mm, 2.6 μm), is commonly employed.[4][5]
- Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A typical mobile phase could be a 50:50 (v/v) mixture of acetonitrile and 50 mmol/L o-phosphoric acid.[6] Another example is a gradient of water and methanol, both containing 0.1% formic acid and 2 mM ammonium acetate.[7]
- Flow Rate: A typical flow rate is around 0.2 mL/min.[7]
- Detection: UV detection is set at a wavelength where the analyte has strong absorbance, such as 214 nm or 215 nm.[3][6]
- Procedure: A small volume of the sample solution is injected into the HPLC system. The components of the sample are separated as they pass through the column. The detector measures the absorbance of the eluting components over time, generating a chromatogram.
- Data Analysis: The purity is calculated by dividing the area of the main peak corresponding to **Mycophenolic acid glucuronide-d3** by the total area of all peaks in the chromatogram, expressed as a percentage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of the compound by determining its mass-to-charge ratio (m/z) and fragmentation pattern.

Mycophenolic acid glucuronide-d3 is often used as an internal standard in LC-MS/MS assays for the quantification of mycophenolic acid glucuronide in biological samples.[1]

- Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatography: Similar chromatographic conditions as described for HPLC purity analysis are used to separate the analyte before it enters the mass spectrometer.
- Mass Spectrometry:

- Ionization Mode: Negative or positive electrospray ionization (ESI) can be used.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification and confirmation. This involves selecting a precursor ion and a specific product ion.
- Mass Transitions: For Mycophenolic acid-d₃, a characteristic mass transition would be monitored, for example, m/z 324.2 > 210.0. For its glucuronide metabolite, the transition would be different.^[7] The unlabeled Mycophenolic acid glucuronide has a precursor ion at m/z 495.^[8]
- Procedure: The sample is introduced into the LC-MS/MS system. The analyte is ionized, and the mass spectrometer isolates the precursor ion corresponding to the molecular weight of **Mycophenolic acid glucuronide-d₃**. This ion is then fragmented, and a specific product ion is detected.
- Data Analysis: The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

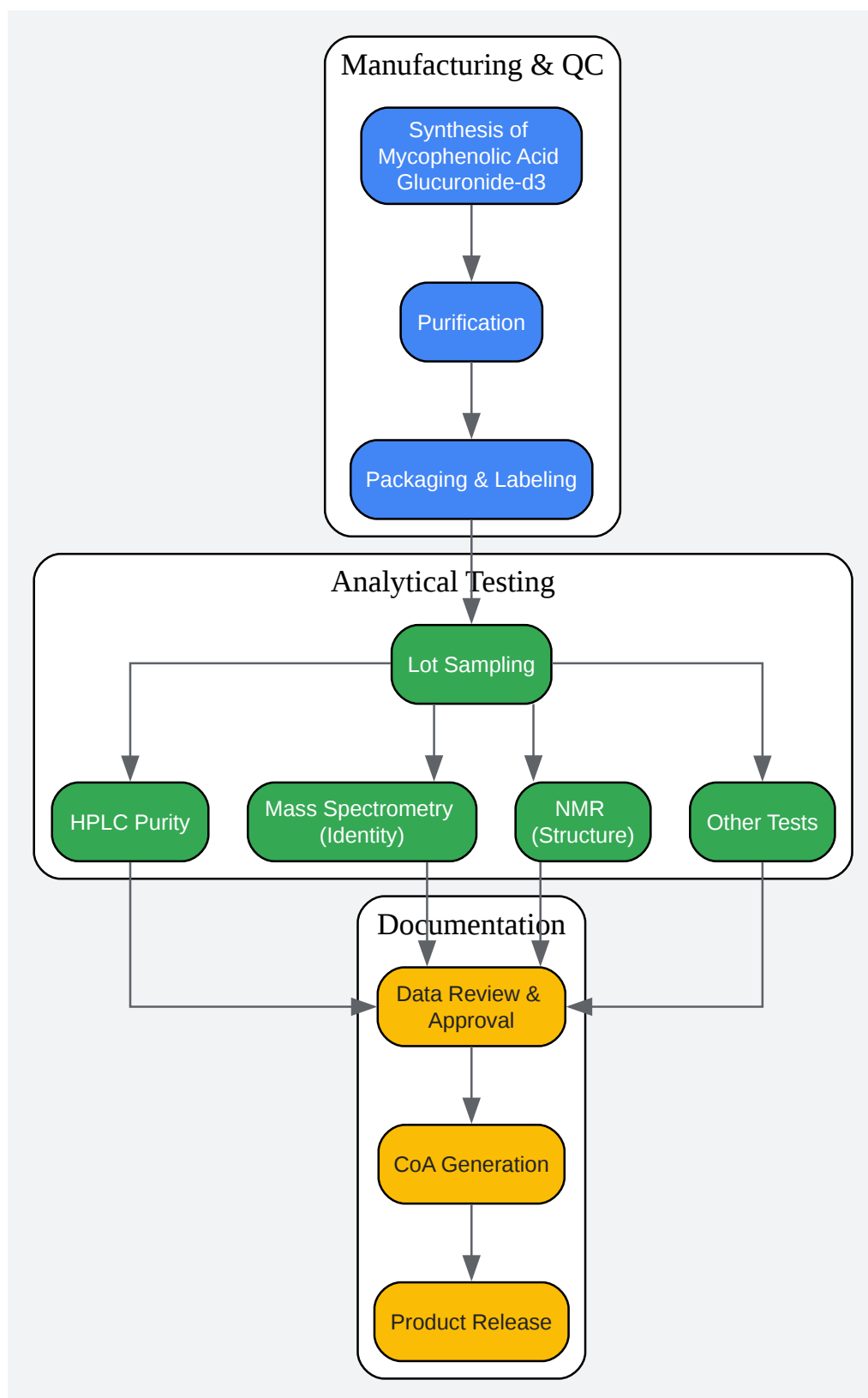
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the arrangement of atoms and the position of the deuterium label.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as Methanol-d₄ or DMSO-d₆.
- Experiments: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common experiments.
- Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to excite the atomic nuclei. The resulting signals are detected and transformed into an NMR spectrum.

- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are compared to the expected structure of **Mycophenolic acid glucuronide-d3**. The absence of a proton signal at the site of deuterium labeling confirms the isotopic substitution. The data should conform to the known structure of the molecule.[3]

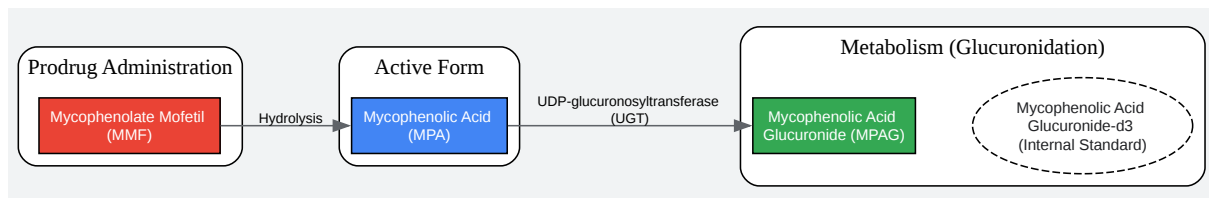
Visualizing Key Processes

To better understand the context of the Certificate of Analysis and the analyte itself, the following diagrams illustrate the CoA workflow and the metabolic pathway of Mycophenolic acid.



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Caption: Workflow for generating a Certificate of Analysis.



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Caption: Metabolic pathway of Mycophenolate Mofetil.

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